N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide
Overview
Description
N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenoxy group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide typically involves the reaction of 2-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-[4-(2-aminophenoxy)phenyl]-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chlorophenol and 4-nitrobenzoic acid.
Scientific Research Applications
N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase (COX) or kinases, leading to anti-inflammatory or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-chlorophenoxy)phenyl]-2-nitrobenzamide: Similar structure but with a different position of the chlorine atom.
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: A halogenated derivative with additional iodine atoms.
Uniqueness
N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group and the chlorophenoxy moiety provides distinct properties that differentiate it from other benzamide derivatives.
Properties
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-16-6-2-4-8-18(16)26-14-11-9-13(10-12-14)21-19(23)15-5-1-3-7-17(15)22(24)25/h1-12H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBMRXRESXMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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